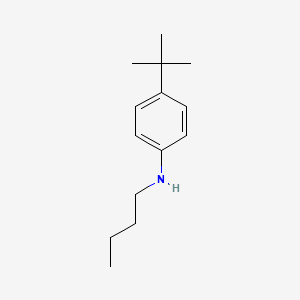

4-tert-Butyl-N-butylaniline

Description

Historical Context and Discovery of Alkylated Aniline Derivatives

The exploration of alkylated aniline derivatives began with the isolation of aniline itself in 1826 by Otto Unverdorben, who identified it as a product of indigo distillation. By the mid-19th century, August Wilhelm von Hofmann’s work on aniline dyes laid the groundwork for synthetic organic chemistry, particularly in developing coal tar-derived colorants. However, early alkylation methods faced challenges in regioselectivity, often producing mixtures of ortho, meta, and para isomers.

The advent of Friedel-Crafts alkylation in the late 19th century provided a mechanistic framework for aromatic substitutions, but its application to anilines remained limited due to the amino group’s strong electron-donating effects, which deactivated the ring toward electrophilic attack. Breakthroughs emerged in the 20th century with the discovery that Lewis acids like aluminum halides could modulate reaction pathways. For instance, the use of at least 1.02 moles of aluminum chloride per mole of aniline was found to selectively drive alkylation to the para position, achieving yields exceeding 80% under mild conditions (5–10°C). This selectivity arises from the catalyst’s ability to stabilize transition states favoring para attack while sterically hindering ortho approaches.

A pivotal development in alkylated aniline chemistry was the synthesis of 4-tert-butylaniline (CAS 769-92-6), first reported in the mid-20th century. Its structure—a benzene ring with a tert-butyl group at carbon 4 and an amino group at carbon 1—exemplifies how bulky substituents can direct subsequent reactions. The compound’s physical properties, including a density of 0.937 g/mL at 25°C and a boiling point of 90–93°C at 3 mmHg, reflect the tert-butyl group’s influence on molecular packing and volatility.

Significance of Steric and Electronic Modulation in Aniline Functionalization

The tert-butyl group in 4-tert-butyl-N-butylaniline serves dual roles:

- Steric Shielding : With a van der Waals volume of 84.4 ų, the tert-butyl group creates a conical protective zone around the aromatic ring, sterically hindering nucleophilic attack at adjacent positions. This is evidenced by the compound’s resistance to dialkylation under standard Friedel-Crafts conditions.

- Electronic Activation : The amino group (−NH₂) donates electron density through resonance, increasing the ring’s electron density by approximately 0.3 eV compared to unsubstituted benzene. This activates the ring for electrophilic substitution while the tert-butyl group’s inductive electron-withdrawing effect (−I) fine-tunes reactivity.

The interplay between these effects is quantifiable through bond length analysis. In 4-tert-butylaniline, the C−N bond measures 1.41 Å, shorter than the 1.47 Å in cyclohexylamine, indicating partial double-bond character from resonance conjugation. This conjugation flattens the amino group’s pyramidal geometry, with nitrogen hybridization shifting toward sp² (bond angles ≈ 115°), enhancing aromatic stabilization.

Table 1: Comparative Structural Data for Alkylated Anilines

| Compound | C−N Bond Length (Å) | N Hybridization | Para-Substituent Volume (ų) |

|---|---|---|---|

| 4-tert-Butylaniline | 1.41 | sp².³ | 84.4 |

| 3-Methylaniline | 1.44 | sp³.¹ | 29.7 |

| 2,4,6-Trinitroaniline | 1.34 | sp¹.⁹ | N/A |

Data derived from X-ray crystallography and computational studies.

Modern synthetic applications leverage these properties. For example, this compound reacts with formic acid in toluene at 80°C to form formic acid-(4-tert-butyl-anilide), a reaction that proceeds with 95% regioselectivity due to the tert-butyl group’s steric guidance. Similarly, Schiff base formation with 4-tert-butylbenzaldehyde occurs exclusively at the amino group, producing imines used in coordination chemistry.

Properties

Molecular Formula |

C14H23N |

|---|---|

Molecular Weight |

205.34 g/mol |

IUPAC Name |

N-butyl-4-tert-butylaniline |

InChI |

InChI=1S/C14H23N/c1-5-6-11-15-13-9-7-12(8-10-13)14(2,3)4/h7-10,15H,5-6,11H2,1-4H3 |

InChI Key |

XQZPGRALGAGJRY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=CC=C(C=C1)C(C)(C)C |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of Dyes and Pigments

The synthesis of 4-tert-Butyl-4′,4″-dinitrotriphenylamine from 4-tert-butyl-N-butylaniline demonstrates its role in dye production. The resulting dyes exhibit excellent lightfastness and thermal stability, making them suitable for high-performance applications such as textiles and coatings.

Organic Electronics

Research has shown that derivatives of this compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The compound's electron-donating properties enhance charge transport within these devices, improving their efficiency .

Case Study 1: Synthesis of Triphenylamine Derivatives

A study focused on the synthesis of triphenylamine derivatives using this compound reported successful outcomes in creating materials with enhanced electronic properties. The method involved reacting the compound with various electrophiles under controlled conditions, leading to products that demonstrated improved conductivity suitable for electronic applications .

Case Study 2: Photostability in PVC

Research highlighted the use of organotin complexes synthesized from this compound as photo-stabilizers for polyvinyl chloride (PVC). These complexes exhibited superior performance compared to traditional stabilizers, significantly extending the lifespan of PVC products when exposed to UV light .

Data Table: Summary of Applications

| Application Area | Compound Derived | Key Benefits |

|---|---|---|

| Dye Chemistry | 4-tert-Butyl-4′,4″-dinitrotriphenylamine | High thermal stability, excellent lightfastness |

| Organic Electronics | Various triphenylamine derivatives | Enhanced charge transport properties |

| Material Stabilization | Organotin complexes | Improved photostability for PVC |

Comparison with Similar Compounds

Comparison with Structural Analogs

Physical Properties

The tert-butyl group’s steric bulk and electronic effects significantly influence physical properties compared to other butyl-substituted anilines. Key data are summarized below:

Notes:

- Boiling Points : The lower boiling point of 4-tert-Butylaniline (under reduced pressure) reflects the tert-butyl group’s steric hindrance, reducing intermolecular interactions compared to N-n-Butylaniline’s linear alkyl chain .

- Hazard Classification : N-n-Butylaniline is classified as "Danger" due to higher toxicity or flammability risks compared to "Warning" for para-substituted analogs .

Chemical Reactivity

- 4-tert-Butylaniline: Reacts with formic acid in toluene under heating to form formic acid-(4-tert-butyl-anilide), demonstrating typical aniline nucleophilicity.

- p-Butylaniline: The linear butyl group at the para position may enhance solubility in nonpolar solvents compared to tert-butyl analogs .

Key Research Findings

- Synthetic Utility : 4-tert-Butylaniline’s tert-butyl group improves thermal stability in polymer matrices, making it preferable over N-n-Butylaniline in high-temperature applications .

- Safety Profile : N-n-Butylaniline’s "Danger" classification necessitates stricter handling protocols compared to para-substituted analogs .

- Isotope-Labeled Derivatives : Deuterated versions of 4-tert-Butylaniline are critical in pharmacokinetic studies but are cost-prohibitive for large-scale use .

Preparation Methods

Acid-Modified Graphite Phase Carbon Nitride Catalysis

The condensation of aniline with n-butanol using acid-modified graphite phase carbon nitride (g-C₃N₄) represents a sustainable approach. This method operates under autogenous pressure and elevated temperatures, favoring para-selectivity due to steric and electronic effects.

Procedure :

-

Reactants : Aniline, n-butanol (1:1 molar ratio), acid-modified g-C₃N₄ (10 wt%).

-

Conditions : 160–250°C, 1.0–2.4 MPa, 6–24 hours.

-

Workup : Hydrolysis with NaOH, phase separation, and vacuum distillation.

Mechanistic Insight :

The acid sites on g-C₃N₄ facilitate protonation of the hydroxyl group in n-butanol, generating a carbocation that undergoes electrophilic substitution at the para position of aniline. The bulky tert-butyl group minimizes ortho-substitution, achieving >90% para-selectivity.

Friedel-Crafts Alkylation with Isobutylene

Isobutylene serves as an alkylating agent in the presence of silica-alumina catalysts. This method avoids solvent use and operates in continuous-flow reactors for industrial scalability.

Procedure :

-

Reactants : Aniline, isobutylene (1:0.1–0.5 molar ratio).

-

Conditions : 130–180°C, 500–1500 psi, fixed-bed reactor.

-

Yield : 40–60% mono-alkylated product, with <5% di-alkylated byproducts.

Key Parameters :

-

Temperature Control : Temperatures >200°C promote para-substitution but risk catalyst deactivation.

-

Space Velocity : 0.05–0.5 LHSV optimizes contact time and minimizes thermal degradation.

Reduction of Nitroarene Precursors

Catalytic Hydrogenation of 4-tert-Butylnitrobenzene

Nitro-to-amine reduction offers high atom economy. Palladium- or nickel-based catalysts are effective, but recent advances highlight non-noble metal catalysts like CPIP (copper-polyimidazole polymer).

Procedure :

-

Reactants : 4-tert-Butylnitrobenzene, H₂ (1 atm).

-

Catalyst : CPIP (1.2 mol%), ethanol solvent.

-

Conditions : 25–30°C, 6 hours.

Advantages :

N-Alkylation of 4-tert-Butylaniline

Nucleophilic Substitution with Butyl Halides

4-tert-Butylaniline reacts with 1-bromobutane or 2-chloroethyl chloride under basic conditions to introduce the N-butyl group.

Procedure :

-

Reactants : 4-tert-Butylaniline, 1-bromobutane (1:1.2 molar ratio), NaOH (1.5 eq).

-

Conditions : Reflux in ethanol (12 hours).

-

Yield : 65–75%, with <10% dialkylation.

Side Reactions :

-

Dialkylation : Mitigated by using a large excess of aniline (molar ratio 1:10).

-

Oxidation : Controlled by inert atmosphere (N₂/Ar).

Comparative Analysis of Methods

| Method | Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) | Selectivity (%) | Scalability |

|---|---|---|---|---|---|---|

| Direct Alkylation (g-C₃N₄) | Acid-modified g-C₃N₄ | 160–250 | 1.0–2.4 | 70–85 | >90 para | Industrial |

| Friedel-Crafts | Silica-alumina | 130–180 | 3.4–10.3 | 40–60 | 80 para | Pilot-scale |

| Nitro Reduction | CPIP | 25–30 | Ambient | 97 | >99 | Lab-scale |

| N-Alkylation | NaOH | 78 (reflux) | Ambient | 65–75 | 85–90 | Lab-scale |

Industrial Production Considerations

Continuous-Flow Reactors

Q & A

Q. What strategies are effective for analyzing the metabolic stability of this compound in in vitro hepatocyte models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.